2-({[4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE
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Overview
Description
2-({[4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE is a complex heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with a triazole and pyridine moiety, making it a versatile scaffold for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides good to excellent yields . Another approach is a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({[4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by the presence of the triazole and pyridine moieties.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Scientific Research Applications
2-({[4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({[4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: Another similar compound with a pyrazine ring.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
2-({[4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE is unique due to its combination of a triazole and pyridine moiety, which provides a versatile scaffold for various chemical reactions and potential therapeutic applications. This makes it a valuable compound for research and development in
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-21-15(13-6-2-4-8-17-13)19-20-16(21)23-11-12-10-22-9-5-3-7-14(22)18-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGVCMIJNIWXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CN3C=CC=CC3=N2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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